![molecular formula C22H21N3O5S2 B4542884 N-[4-(aminosulfonyl)phenyl]-4-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4542884.png)
N-[4-(aminosulfonyl)phenyl]-4-[2,4-dioxo-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-3-yl]butanamide
Description
Synthesis Analysis
The synthesis of compounds similar to the specified chemical often involves multiple steps, including the preparation of intermediates and the reaction of those intermediates with various reagents to obtain the target molecule. For instance, the synthesis of 4-[5-(1H-Indol-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamides involves converting butanoic acids to acid chlorides, which then react with aromatic and heterocyclic amines to afford a series of compounds with moderate antitumor activity against malignant tumor cells (Horishny & Matiychuk, 2020).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like NMR, IR, and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the configuration of its functional groups. For example, the structure of 1-(4-methylbenzoyl)-3-(4-aminosulfonylphenyl)thiourea was confirmed through spectroscopic data and elemental analyses, and its molecular structure was determined from single crystal X-ray diffraction data (Saeed, Mumtaz, & Flörke, 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with enzymes or biological receptors, which can be explored through various chemical reactions. For example, novel series of sulfonamides showed significant inhibition of the carbonic anhydrase enzyme, indicating their potential in therapeutic applications (Eldehna et al., 2017).
properties
IUPAC Name |
4-[(5E)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c23-32(29,30)18-13-11-17(12-14-18)24-20(26)10-5-15-25-21(27)19(31-22(25)28)9-4-8-16-6-2-1-3-7-16/h1-4,6-9,11-14H,5,10,15H2,(H,24,26)(H2,23,29,30)/b8-4+,19-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTFKILEBYHLNE-YFEFNIQKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5E)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-EN-1-ylidene]-1,3-thiazolidin-3-YL]-N-(4-sulfamoylphenyl)butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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